2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide
Description
2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core. This scaffold is characterized by a fused tricyclic system with a pyrimidine ring, a benzopyran moiety, and a sulfanyl-acetamide side chain. The 7-chloro and 2-phenyl substituents on the chromenopyrimidine ring contribute to its electronic and steric properties, while the N-methyl-N-phenylacetamide group introduces conformational flexibility and modulates solubility.
Properties
IUPAC Name |
2-[(7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-30(20-10-6-3-7-11-20)23(31)16-33-26-21-15-18-14-19(27)12-13-22(18)32-25(21)28-24(29-26)17-8-4-2-5-9-17/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBDUWXSIBSWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide typically involves multi-step reactions starting from readily available starting materialsCommon reagents used in these reactions include chlorinating agents, phenyl derivatives, and sulfur-containing compounds .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfanyl groups using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits various biological activities, particularly in the fields of:
- Anticonvulsant Activity :
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Compounds with similar structures have been evaluated for anti-inflammatory properties, suggesting that this compound may also exhibit such effects through modulation of inflammatory pathways.
Synthesis Methodologies
The synthesis of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. Key steps may include:
-
Formation of the Chromeno-Pyrimidine Framework :
- Utilizing cyclization reactions to construct the chromeno-pyrimidine moiety.
-
Introduction of Sulfanyl Group :
- Employing thiol reagents to introduce the sulfanyl functional group at the appropriate position on the pyrimidine ring.
-
Acetamide Formation :
- The final step often involves acylation reactions to attach the N-methyl-N-phenylacetamide moiety.
Case Studies
Several studies highlight the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s sulfanyl group can also interact with thiol-containing proteins, affecting their function .
Comparison with Similar Compounds
Key Observations:
- Hydrophobicity : The target’s 7-Cl substituent likely elevates its XLogP3 (~7.0) compared to Analog 1 (6.6), enhancing membrane permeability but reducing aqueous solubility. Analog 2’s ethoxy group lowers hydrophobicity (XLogP3 ~5.8) due to polar oxygen .
- Hydrogen Bonding : Analog 2’s ethoxy group increases hydrogen bond acceptors (6 vs. 5 in the target), which may enhance interactions with polar residues in biological targets .
Biological Activity
The compound 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticonvulsant, and antipsychotic properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 334.85 g/mol. The structure features a chromeno-pyrimidine core with a sulfanyl group and two aromatic rings, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to N-substituted phenylacetamides exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial potential of various chloroacetamides against Escherichia coli , Staphylococcus aureus , and Candida albicans . The results showed that compounds with halogenated substituents on the phenyl ring demonstrated enhanced activity against Gram-positive bacteria and moderate efficacy against fungi .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Moderate | High | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | Low | High | Low |
| 2-(7-Chloro-2-phenylchromeno[2,3-D]pyrimidin-4-YL) sulfanyl-N-methyl-N-phenylacetamide | Pending | Pending | Pending |
Anticonvulsant Activity
Anticonvulsant properties have been explored in related compounds where structural modifications were found to influence efficacy. For example, studies on N-phenyl derivatives demonstrated activity in maximal electroshock (MES) models of seizures. The introduction of specific substituents, such as fluorine or trifluoromethyl groups, was crucial for enhancing anticonvulsant activity . The pharmacological profiles indicated that lipophilicity plays a significant role in the distribution and effectiveness of these compounds in the central nervous system.
Antipsychotic Activity
Research into N-phenylacetamides has also highlighted their potential antipsychotic effects. A study investigated several arylpiperazine derivatives for their ability to interact with serotonin (5-HT2A) and dopamine (D2) receptors, which are critical in the treatment of psychotic disorders. Compounds similar to This compound showed varying degrees of antipsychotic activity based on their structural characteristics .
Case Studies
- Antimicrobial Screening : In a comprehensive study involving twelve newly synthesized N-substituted phenyl compounds, it was found that certain structural configurations significantly improved antimicrobial efficacy against resistant strains like MRSA.
- Anticonvulsant Efficacy : A series of N-phenyl derivatives were screened in various seizure models, revealing that those with enhanced lipophilicity exhibited better protection against induced seizures compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
